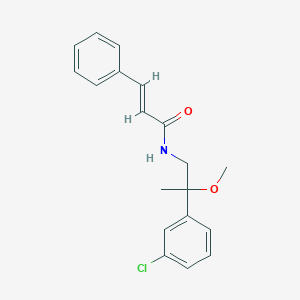

N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

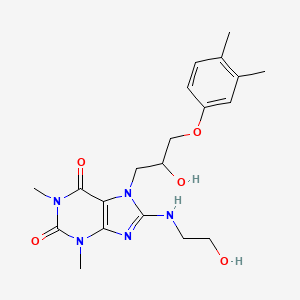

N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide is a chemical compound that can be presumed to have a structure based on cinnamic acid derivatives. While the specific compound is not directly synthesized in the provided papers, insights can be drawn from related studies. Cinnamic acid derivatives are known for their potential pharmacological activities and are often synthesized for research in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves a multi-step reaction process. For instance, the synthesis of N-(2-Hydroxyethyl)cinnamamide, as described in one study, is a two-step reaction where cinnamic acid first reacts with thionyl chloride to yield cinnamyl chloride, followed by a reaction with 2-aminoethanol to produce the final compound . The synthesis conditions, such as molar ratios and reaction temperatures, are critical for optimizing yield. In the case of this compound, a similar approach could be employed, with the appropriate substitutions to introduce the 3-chlorophenyl and methoxypropyl groups.

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives is characterized by the presence of a cinnamamide moiety. The specific structure of this compound would include a cinnamamide linked to a 3-chlorophenyl group and a methoxypropyl side chain. The exact conformation and stereochemistry would require further analysis, potentially through computational modeling or crystallography, to determine.

Chemical Reactions Analysis

The reactivity of cinnamic acid derivatives can be influenced by substituents on the aromatic ring and the aliphatic chain. For example, the methoxybromination of cinnamic acid leads to the formation of 2-bromo-3-methoxy-3-phenylpropionic acid, indicating that the presence of methoxy groups can direct halogenation reactions . This suggests that in the case of this compound, the presence of the methoxy and chlorophenyl groups could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the chlorophenyl group could increase the compound's density and boiling point compared to non-halogenated analogs. The methoxy group could contribute to the solubility of the compound in organic solvents. The exact properties would need to be determined experimentally through methods such as melting point analysis, solubility testing, and spectroscopic techniques.

Scientific Research Applications

Anti-Helicobacter pylori Activity

N-substituted derivatives of cinnamic acid amide (cinnamamide), which includes compounds related to N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide, have been evaluated for their potential anti-Helicobacter pylori activities. These compounds were tested using an agar disc-diffusion method on both a reference H. pylori strain and well-characterized clinical strains. The study showed promising anti-H. pylori potential of cinnamamide derivatives, highlighting their relevance in addressing bacterial infections (Klesiewicz et al., 2018).

Herbicide Properties

Research on a carbamate herbicide, Isopropyl( N -(3-chlorophenyl)carbamate (CIPC), which shares a structural resemblance to this compound, shows its effect on disrupting microtubule and microfilament organization in mouse fibroblasts. This indicates the potential of such compounds in agricultural applications as herbicides (Oliver et al., 1978).

Synthesis and Chemical Properties

Studies on the synthesis and chemical properties of cinnamic acid derivatives, including methods like methoxybromination, provide insight into the chemical manipulation and potential applications of compounds like this compound in various fields, such as material science or drug development (Karunakaran & Venkatachalapathy, 1990).

Pharmacological Potential

Cinnamamides have been studied for their potential pharmacological activities. While directly related research on this compound might be limited, studies on similar compounds have demonstrated their potential as antagonists of serotonin, suggesting possible applications in neurological or psychiatric conditions (Dombro & Woolley, 1964).

Anticonvulsant Activities

Research has explored the anticonvulsant activities of N-substituted cinnamamide derivatives, suggesting the potential use of compounds like this compound in the treatment of seizure disorders (Żesławska et al., 2017).

Antidepressant-like Action

The chemical synthesis and pharmacological evaluation of a series of N-(2-hydroxyethyl) cinnamamide derivatives, which are structurally similar to this compound, have been studied for their antidepressant-like action in mice, suggesting potential applications in mental health treatments (Deng et al., 2011).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that N-(2-(3-chlorophenyl)-2-methoxypropyl)cinnamamide may also interact with various biological targets.

Mode of Action

It has been found that similar compounds, such as n-arylcinnamamide derivatives, significantly attenuate lipopolysaccharide-induced nf-κb activation . This suggests that this compound might interact with its targets, leading to changes in cellular signaling pathways.

Biochemical Pathways

Indole derivatives, which may share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds such as n-arylcinnamamide derivatives have been found to inhibit the transcription factor nf-κb and decrease the level of tnf-α . This suggests that this compound may have similar effects.

properties

IUPAC Name |

(E)-N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-19(23-2,16-9-6-10-17(20)13-16)14-21-18(22)12-11-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,22)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBMSPFSAXNTSN-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)

![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)

![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)